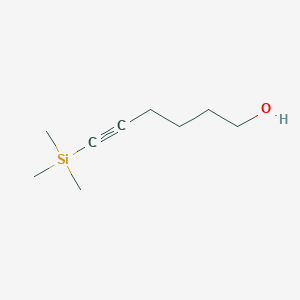

6-(Trimethylsilyl)hex-5-yn-1-ol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Reactivity and Compound Formation

6-(Trimethylsilyl)hex-5-yn-1-ol demonstrates varied reactivity depending on the length and branching of the alkenyl chain. For example, with hex-1-en-6-ol derivative, it yields the usual product of hydrozirconation in high yield. This compound also shows interesting behavior in reactions with allyl trimethylsilyl ethers, where the ratio of reactants determines the final products, indicating a complex reactivity profile (Uhlig, Bürglen, Krüger, & Betz, 1990).

Alkyne Functionalization

Trimethylsilyl ethers of alkynols, including 6-(Trimethylsilyl)hex-5-yn-1-ol, undergo carbocupration at the terminal triple bond. This reaction has been utilized to prepare various trimethylsilyl ethers of octatrien-yn-ols. The process is mechanistically significant and demonstrates the compound's potential in organic synthesis (Kleijn & Vermeer, 1985).

Formation of Cyclic Compounds

The compound participates in reactions forming cyclic structures. For instance, reacting 6-trimethylsilylhex-1-en-5-yne with specific reagents produces trimethylsilylmethylenecyclopentane. This showcases its role in the synthesis of complex organic molecules (Miller & Negishi, 1984).

Glycoside Synthesis

6-(Trimethylsilyl)hex-5-yn-1-ol derivatives have been employed in the synthesis of glycosides. For example, C-silylated enynols, like 6-methyl-l-trimethylsilyl-hept-5-en-l-yn-4-ol, have been used in tandem reactions to produce glycosides, indicating its utility in carbohydrate chemistry (Hoffmann, Herden, Breithor, & Rhode, 1997).

Application in Catalysis

This compound has been utilized in catalytic reactions, such as the coupling of aryl bromides with alkynols. The presence of a trimethylsilyl group in these reactions often enhances the reaction efficiency, demonstrating its importance in catalyzed synthesis processes (Feuerstein, Doucet, & Santelli, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

6-trimethylsilylhex-5-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWMSSFYDZHCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trimethylsilyl)hex-5-yn-1-ol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2720221.png)

![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)

![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720226.png)

![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)

![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)